molecular formula C21H22N4O3S B2957673 N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide CAS No. 872702-24-4

N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2957673
CAS No.: 872702-24-4
M. Wt: 410.49
InChI Key: DOSKOPGZYXSGHZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking

A study by Flefel et al. (2018) outlines the synthesis of novel pyridine and fused pyridine derivatives, showcasing the compound's potential as a starting material for creating a variety of biologically active molecules. The research also includes in silico molecular docking screenings towards GlcN-6-P synthase, indicating moderate to good binding energies, suggesting potential therapeutic applications. The compounds exhibited antimicrobial and antioxidant activity, highlighting their utility in pharmaceutical research (Flefel et al., 2018).

Heterocyclic Synthesis

In the realm of heterocyclic synthesis, Abdel-Khalik et al. (2004) demonstrated the use of enaminones as building blocks to create various nicotinic acid and thienopyridine derivatives. This research illustrates the versatility of compounds similar to N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide in synthesizing complex heterocyclic structures, which are valuable in medicinal chemistry for the development of new drugs (Abdel-Khalik et al., 2004).

Antimicrobial and Antitumor Evaluation

Hamama et al. (2013) explored the synthesis and evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles for their antitumor and antioxidant activities. Although not directly mentioning this compound, the study provides insight into the potential antitumor applications of structurally related compounds, further supporting the compound's relevance in the development of new therapeutic agents (Hamama et al., 2013).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-27-18-5-3-15(13-19(18)28-2)7-12-23-20(26)14-29-21-6-4-17(24-25-21)16-8-10-22-11-9-16/h3-6,8-11,13H,7,12,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSKOPGZYXSGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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